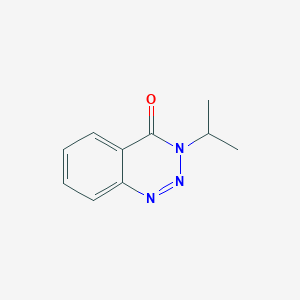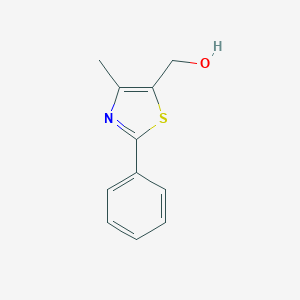
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one
概要
説明
科学的研究の応用
Synthesis and Physical-Chemical Research
The development of low-toxic, highly-efficient medicines with a wide spectrum of biological activity is a significant area in pharmaceutical science. Research by Samelyuk and Kaplaushenko (2013) focuses on new compounds with potential pharmacological activities, including 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one derivatives. They used methods like alkylation, etherification, and nucleophilic substitution. The antimicrobial activity of these compounds was also studied, showing significant activity especially when incorporating a methoxyphenyl radical (Samelyuk & Kaplaushenko, 2013).
Structural and Molecular Studies
Krayushkin et al. (2010) synthesized a series of 5-aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones, including 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one. They investigated the molecular structures and geometric parameters of these compounds, providing insights into how substituents affect the conjugation in the oxathiazolone ring (Krayushkin et al., 2010).
Antimicrobial Activities
Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, including compounds with 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one structures. Their research indicated that some compounds exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).
Corrosion Inhibition
Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating its effectiveness as a corrosion inhibitor. This study highlights the potential industrial application of derivatives of 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one in protecting metals from corrosion (Bentiss et al., 2009).
Enzyme Inhibition
Novel inhibitors of Phenylalanine Ammonia-lyase were synthesized by Yamada et al. (2006), including 5-Aryl-1,3,4-oxathiazol-2-ones. Their study indicated that these compounds could serve as effective enzyme inhibitors, with potential implications for agricultural and pharmaceutical applications (Yamada et al., 2006).
特性
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-7-4-2-6(3-5-7)8-10-14-9(11)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZETVFNJLZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356085 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one | |
CAS RN |
52533-09-2 | |
| Record name | 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)